Cas no 84-58-2 (4,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile)

4,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile structure
84-58-2 structure
4,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile
84-58-2
C8Cl2N2O2
227.003799438477
MFCD00001593
34317
6775

4,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile Properties

Names and Identifiers

    • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone
    • DDQ
    • 2,3-Dichloro-5,6-dicyanobenzoquinone
    • 4,5-Dichloro-3,6-dioxo-1,4-cyclohexadiene-1,2-dicarbonitrile
    • 2,3-Dichloro-5,6-dicyanobenzoquinone(DDQ)
    • 4,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile
    • 4,5-Dichloro-3,6-dioxo-1,4-cyclohexadiene-1,2-carbonitrile
    • Dichlorodicyanoquinone
    • 2,3-Dichloro-5,6-dicyano-p-benzoquinone
    • Dichlorodicyanobenzoquinone
    • Dichlorodicyano-p-benzoquinone
    • 1,4-CYCLOHEXADIENE-1,2-DICARBONITRILE, 4,5-DICHLORO-3,6-DIOXO-
    • 2,3-Dichloro-5,6-dicyanoquinone
    • 2,3-Dicyano-5,6-dichlorobenzoquinone
    • 2,3-Dichloro-5,6-
    • 4,5-Dichloro-3,6-dioxo-1,4-cyclohexadiene-1,2-dicarbonitrile (ACI)
    • 1,2-Dichloro-4,5-dicyano-p-benzoquinone
    • 2,3-Chloro-5,6-dicyanoquinone
    • 2,3-Dichloro-5,6-cyano-1,4-benzoquinone
    • 2,3-Dichloro-5,6-dicyano-p-quinone
    • 2,3-Dichlorodicyano-p-benzoquinone
    • 2,3-Dicyano-5,6-dichloro-1,4-benzoquinone
    • 4,5-Dichloro-3,6-dioxo-1,2-benzenedicarbonitrile
    • 5,6-Dichloro-2,3-dicyano-p-benzoquinone
    • 5,6-Dicyano-2,3-dichloro-p-benzoquinone
    • DDQ (oxidizing agent)
    • Dichloro-5,6-dicyano-1,4-benzoquinone
    • Dicyanodichloroquinone
    • NSC 401087
    • +Expand
    • MFCD00001593
    • HZNVUJQVZSTENZ-UHFFFAOYSA-N
    • 1S/C8Cl2N2O2/c9-5-6(10)8(14)4(2-12)3(1-11)7(5)13
    • N#CC1=C(C#N)C(=O)C(Cl)=C(Cl)C1=O
    • 747939

Computed Properties

  • 225.93400
  • 0
  • 4
  • 0
  • 225.933683
  • 14
  • 464
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.6
  • nothing
  • 0
  • 81.7

Experimental Properties

  • 1.17116
  • 81.72000
  • 3063
  • 1.601
  • React
  • 301.8 °C at 760 mmHg
  • 210-215 °C (dec.) (lit.)
  • 136.3 °C
  • Soluble in benzene, methanol, acetic acid and dioxane.Slightly soluble in chloroform,, dichloromethane.
  • Yellow solid
  • Soluble in ethyl acetate and THF, soluble in dichloromethane \ benzene \ dioxane and acetic acid, slightly soluble in water
  • Moisture Sensitive
  • 1.7500 (estimate)

4,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile Security Information

  • GHS06 GHS06
  • GU4825000
  • 3
  • 6.1
  • S22-S24/25-S37-S45-S36/37-S26
  • II
  • R20/21; R25; R37/38; R41
  • T T
  • UN 3439 6.1/PG 3
  • H301
  • P301+P310
  • dangerous
  • 0-10°C
  • III
  • 25-29
  • Danger
  • Yes
  • 6.1
  • 21

4,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile Customs Data

  • 2926909090
  • China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

4,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Methanol ,  Acetonitrile ,  Water ;  22 °C
Reference
Electrochemical oxidation of phenols in flow: a versatile and scalable access to para-benzoquinones
Sprang, Fiona; et al, Green Chemistry, 2022, 24(13), 5116-5124

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Nitrogen oxide (N2O4) Solvents: Carbon tetrachloride
Reference
The preparation of substituted quinones by a new oxidizing agent
Brook, A. G., Journal of the Chemical Society, 1952, 5040, 5040-1

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Nitrogen oxide (N2O4) Solvents: Carbon tetrachloride
Reference
Hydrogen transfer. XIV. Quinone cyclodehydrogenation of acids and alcohols
Creighton, A. M.; et al, Journal of the Chemical Society, 1960, 3138, 3138-44

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Chlorine Solvents: Acetic acid
2.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Benzene
Reference
Preparation of 2,3-dicyano-5,6-dichloroquinone
Mitchell, P. W. D., Canadian Journal of Chemistry, 1963, 41, 550-3

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Copper Solvents: Acetonitrile ;  rt
Reference
New Charge-Transfer Salts for Reversible Resistive Memory Switching
Weitz, Ralf Thomas; et al, Nano Letters, 2006, 6(12), 2810-2813

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Dimethyl sulfoxide
Reference
Observations on the DDQ oxidation of 1-acyldihydropyridines - a synthetic application
Wallace, Debra J.; et al, Synthesis, 2001, (12), 1784-1789

4,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile Raw materials

4,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile Preparation Products

4,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile Related Literature